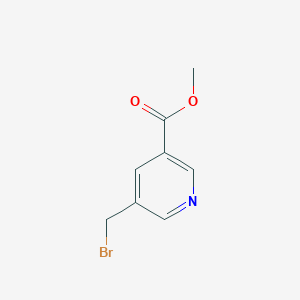
Methyl 5-(bromomethyl)nicotinate
Übersicht
Beschreibung
“Methyl 5-(bromomethyl)nicotinate” is a chemical compound with the molecular formula C8H7Br2NO2 . It is also known by other synonyms such as “METHYL 5-BROMO-2-(BROMOMETHYL)NICOTINATE” and "METHYL 5-BROMO-2-(BROMOMETHYL)PYRIDINE-3-CARBOXYLATE" .
Synthesis Analysis
The synthesis of “Methyl 5-(bromomethyl)nicotinate” involves the use of methyl 5-methylnicotinate, N-Bromosuccinimide (NBS), and dibenzoyl peroxide in carbon tetrachloride. The reaction is refluxed for 3 hours, then cooled to room temperature to yield the compound .Molecular Structure Analysis
The molecular structure of “Methyl 5-(bromomethyl)nicotinate” is represented by the InChI string:InChI=1S/C8H7Br2NO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3 . The Canonical SMILES representation is COC(=O)C1=C(N=CC(=C1)Br)CBr . Physical And Chemical Properties Analysis
“Methyl 5-(bromomethyl)nicotinate” has a molecular weight of 308.95 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The Exact Mass is 308.88230 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Deuterium-labeled Nicotinic Acid Synthesis : Methyl nicotinate-5-2H was prepared from methyl 5-bromonicotinate using palladium-catalyzed deuterolysis, resulting in a high yield of deuterium-labeled nicotinic acid, which has applications in labeling for spectroscopic studies and elemental analysis (Clark, 1976).
Synthesis of Nicotinate Esters : Alkyl-substituted ethyl nicotinates were synthesized from 3-cyano-2(1H)-pyridones, which involved converting these to 2-bromo-3-cyanopyridines and subsequently to nicotinic acid hydrochlorides. This synthesis highlights the role of brominated nicotinate compounds in creating various nicotinate esters (Paine, 1987).
Suzuki-Miyaura Cross-Coupling Reactions : The Suzuki-Miyaura cross-coupling reaction of methyl 5-bromo-nicotinate was used to prepare 3,5-disubstituted ring E analogs of methyllycaconitine. This study demonstrates the utility of brominated nicotinate in facilitating complex organic reactions (Huang et al., 2008).
Biomedical Research
Study of Cutaneous Penetration and Sensitive Skin : The cutaneous penetration of methyl nicotinate was investigated to understand its interaction with sensitive skin. This research provides insights into how methyl nicotinate, a derivative of nicotinic acid, behaves in terms of skin absorption and response, particularly in individuals with sensitive skin (Issachar et al., 1998).
Predictive Biomarkers for NAMPT Inhibitors : A study on the expression of Nicotinate phosphoribosyltransferase (NAPRT1) and its role in the efficacy of NAMPT inhibitors provides insights into the use of nicotinate-related compounds in cancer treatment. The research indicates that NAPRT1 expression and its regulation through methylation can serve as biomarkers for NAMPT inhibitor therapies (Shames et al., 2013).
Enhancement of Peripheral Blood Collection : Methyl nicotinate solution was investigated as a method to improve peripheral blood collection. This application shows how methyl nicotinate can be utilized in medical procedures to facilitate blood sampling, especially for patients with venous blood collection phobia or inability to provide venous blood samples (Zhu et al., 2022).
Safety And Hazards
“Methyl 5-(bromomethyl)nicotinate” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 5-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZXIAKNBQNDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565663 | |
| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(bromomethyl)nicotinate | |
CAS RN |
877624-38-9 | |
| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



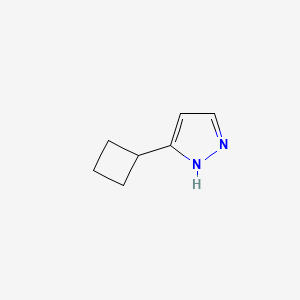
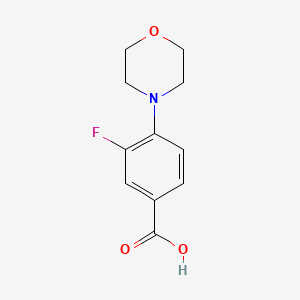
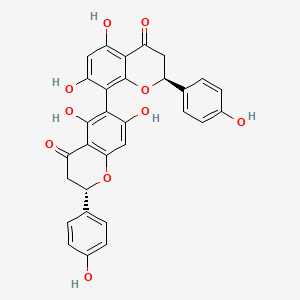

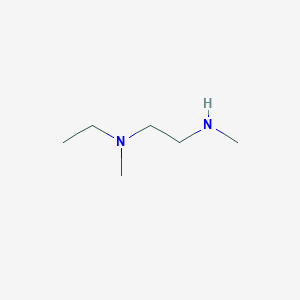
![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)
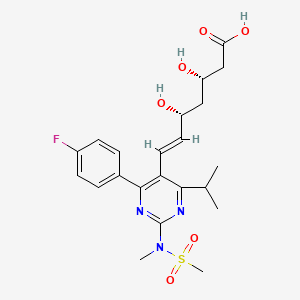
![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)
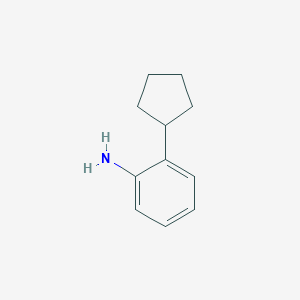
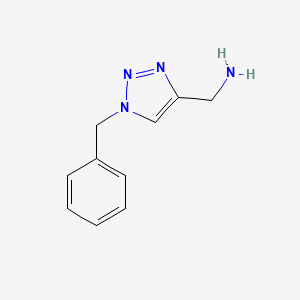
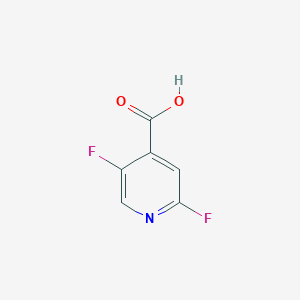
![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)
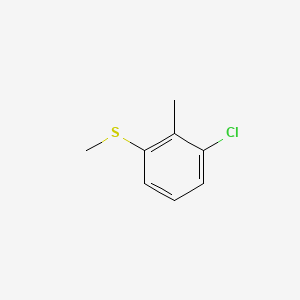
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)